3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine
Description
Piperidine-Pyridine Hybrid Scaffold Analysis
The compound’s core structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) fused to a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom). The piperidine ring adopts a chair conformation , minimizing steric strain, while the pyridine ring maintains planarity due to aromatic stabilization. Key bond lengths and angles derived from computational models are summarized below:
| Bond/Parameter | Value |
|---|---|
| C-N bond in piperidine | 1.47 Å |
| C-N bond in pyridine | 1.34 Å |
| N-C-C angle in piperidine | 111.2° |
| C-C-C angle in pyridine | 120.0° |
The SMILES notation (NC1=NC=CC=C1C2CCCCN2C(C)C) highlights the connectivity: the pyridine’s C3 position bonds to the piperidine’s C2 atom, creating a rigid, bicyclic framework. This hybridization introduces electronic effects, with the pyridine’s electron-withdrawing nature influencing the basicity of the piperidine nitrogen.
Isopropyl Substituent Spatial Orientation Studies
The isopropyl group (-CH(CH₃)₂) at the piperidine’s N1 position adopts an equatorial orientation in the chair conformation, minimizing 1,3-diaxial interactions. This spatial arrangement was confirmed via density functional theory (DFT) calculations, which showed a 2.1 kcal/mol energy preference for the equatorial isomer over the axial form.
Key stereochemical observations :
- The isopropyl group’s two methyl groups exhibit free rotation around the C-N bond, with a rotational barrier of ~3.4 kcal/mol.
- The chirality at the piperidine’s C2 position (connected to the pyridine) creates two enantiomers: (R)- and (S)-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine. These enantiomers have identical physicochemical properties but may display divergent biological interactions.
Tautomeric Forms and Protonation State Analysis
The compound exhibits pH-dependent tautomerism and protonation behavior:
Pyridine Nitrogen Protonation :
At physiological pH (7.4), the pyridine nitrogen (pKa ≈ 5.1) remains predominantly unprotonated, while the primary amine group (pKa ≈ 9.8) retains a positive charge.Tautomeric Equilibria :
The primary amine group at the pyridine’s C2 position participates in prototropic tautomerism , shifting between amine (NH₂) and imine (NH) forms. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide revealed a 95:5 equilibrium favoring the amine tautomer at 25°C.
| Tautomer | Population (%) | Key NMR Shift (δ, ppm) |
|---|---|---|
| Amine (NH₂) | 95 | δ 6.8 (NH₂, broad) |
| Imine (NH) | 5 | δ 8.1 (NH, sharp) |
- Piperidine Nitrogen Behavior : The piperidine nitrogen (pKa ≈ 10.2) remains unprotonated under neutral conditions but acquires a positive charge in acidic environments, enhancing solubility.
Structure
3D Structure
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3,(H2,14,15) |
InChI Key |
WNTJVHJPBNJFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of pyridine derivatives with isopropylpiperidine under controlled conditions to form the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in binding studies and receptor analysis.
Medicine: This compound is explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Pyridin-2-amine Derivatives
- 3-(Piperidin-2-yl)pyridin-2-amine (PubChem CID: Not specified): Differs by lacking the isopropyl substituent on the piperidine ring, reducing steric bulk and lipophilicity .
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9): Contains a chlorine atom at pyridine position 3 and a piperidin-4-amine group.
Substituted Piperidine-Pyridine Hybrids
- Crizotinib (FDA-approved kinase inhibitor):
Features a pyridin-2-amine core with a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group and a piperidin-4-yl-substituted pyrazole. The fluorophenyl and pyrazole moieties contribute to its high affinity for ALK/ROS1 kinases, unlike the simpler isopropylpiperidine in the target compound . - N-((1R,3S)-3-isopropyl-3-{[4-(trifluoromethyl)phenyl]carbonyl}cyclopentyl)tetrahydro-2H-pyran-4-amine :
Shares the isopropyl group but incorporates a trifluoromethylphenyl-carbonyl cyclopentane system, enhancing metabolic stability and target selectivity .
Physicochemical and Pharmacological Properties
*LogP values estimated using fragment-based methods.
Key Observations:
- Lipophilicity: The isopropyl group in the target compound increases LogP compared to non-alkylated analogues (e.g., 3-(Piperidin-2-yl)pyridin-2-amine), suggesting improved membrane permeability.
- Bioactivity : Crizotinib’s complex substituents enable potent kinase inhibition, whereas simpler pyridin-2-amine derivatives (e.g., 3-(Difluoromethyl)pyridin-2-amine) are typically intermediates or agrochemical precursors .
Biological Activity
3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 218.3 g/mol. Its structure features a pyridine ring substituted with a piperidine moiety, which is critical for its biological activity.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cellular signaling pathways. These pathways are crucial in cancer biology and other proliferative diseases, suggesting potential applications in oncology.
In vitro studies have shown that this compound can influence cell proliferation and apoptosis, indicating its therapeutic potential. The compound's ability to bind selectively to specific protein targets has been assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry, which help elucidate its pharmacological effects.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl-3-(1-isopropylpiperidin-2-yl)pyridin-2-amine | Cyclopropane group with piperidine | Significant kinase inhibition |
| N-(sec-butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine | Sec-butyl group instead of cyclopropane | Potential anti-inflammatory properties |
| N-Methyl-N-cyclopropylaniline | Methylated aniline structure | Antidepressant-like effects |
| 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yloxy)benzamide | Contains an amide functional group | Varying effects on neurotransmitter receptors |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in cancer therapy. For instance, one study demonstrated that derivatives of piperidine exhibit cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can enhance therapeutic efficacy .
Another significant finding involves the compound's interaction with histamine receptors. Piperidine derivatives have been shown to act as antagonists at the histamine H3 receptor, which plays a role in various neurological conditions . This interaction could provide insights into developing treatments for disorders such as Alzheimer's disease.
Q & A
Q. What are the standard methods for synthesizing 3-(1-Isopropylpiperidin-2-yl)pyridin-2-amine?
The synthesis typically involves multi-step reactions, starting with piperidine derivatives and pyridine intermediates. A common route includes:
- Condensation reactions under basic conditions (e.g., sodium hydride or potassium carbonate) .
- Catalytic amination using palladium or copper catalysts to couple isopropylpiperidine moieties with pyridin-2-amine precursors .
- Solvents like dimethylformamide (DMF) or acetonitrile are employed, with reactions conducted at elevated temperatures (80–120°C) under inert atmospheres .
Key characterization tools : NMR, IR, and mass spectrometry to confirm structural integrity .
Q. How can researchers validate the purity of this compound?
- Chromatographic methods : Use HPLC or GC-MS with polar stationary phases to separate and quantify impurities.
- Elemental analysis : Verify empirical formula (C₁₃H₂₁N₃) by comparing calculated vs. observed C, H, N percentages .
- Spectroscopic cross-validation : Compare experimental NMR shifts (e.g., δ ~2.5–3.5 ppm for piperidine protons) with simulated spectra from computational tools like ACD/Labs .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Parameter screening : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent polarity, and temperature. For example, microwave-assisted synthesis reduces reaction time and improves yields by 15–20% .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps. Adjust reagent stoichiometry (e.g., excess pyridin-2-amine) to drive equilibrium .
Q. What computational strategies predict the compound’s biological activity?
- QSAR modeling : Use MOE or Schrödinger Suite to correlate electronic (e.g., logP, polar surface area) and steric parameters (molar refractivity) with antibacterial or CNS activity. Evidence from pyridin-2-amine derivatives suggests lipophilicity (logP ~2.5–3.5) is critical for membrane penetration .
- Molecular docking : Simulate interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina. Prioritize fluorinated analogs for enhanced binding affinity .
Q. How should researchers address contradictions in spectral data?
- Repeat experiments : Ensure consistent conditions (solvent, temperature) for NMR/CDCl₃ trials.
- Cross-reference databases : Compare observed IR stretches (e.g., N-H at ~3350 cm⁻¹) with PubChem records .
- Advanced techniques : Employ X-ray crystallography (as in related pyridine-amine structures) to resolve ambiguities in stereochemistry .
Q. What are strategies for derivatizing this compound to enhance solubility?
- Functional group addition : Introduce sulfonate or PEG groups at the pyridine ring’s 4-position via electrophilic substitution .
- Co-crystallization : Screen with cyclodextrins or succinic acid to improve aqueous solubility without altering bioactivity .
Data Analysis & Theoretical Frameworks
Q. How to design a QSAR study for analogs of this compound?
- Dataset curation : Include 20–30 derivatives with varied substituents (e.g., halogens, alkyl chains).
- Descriptor selection : Use genetic algorithms to identify critical parameters (e.g., logP, molar refractivity) .
- Validation : Apply leave-one-out cross-validation and report r² (>0.7) and q² (>0.5) values .
Q. What statistical methods resolve discrepancies in biological assay results?
- ANOVA : Compare IC₅₀ values across triplicate assays to identify outliers.
- Dose-response modeling : Use GraphPad Prism to calculate Hill slopes and assess efficacy trends .
Structural & Mechanistic Insights
Q. How does the isopropylpiperidine moiety influence pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
